5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine;2,2,2-trifluoroacetic acid
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Overview
Description
TP-5801 (trifluoroacetic acid) is an orally active inhibitor of tyrosine kinase non-receptor 1 (TNK1), a non-receptor tyrosine kinase. It has demonstrated significant anti-tumor activity with an IC50 value of 1.40 nanomolar . This compound is primarily used in scientific research for its potential therapeutic applications in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TP-5801 (trifluoroacetic acid) involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving bromination, fluorination, and amination .
Industrial Production Methods
Industrial production of TP-5801 (trifluoroacetic acid) follows standard protocols for the synthesis of complex organic molecules. This includes large-scale reactions in controlled environments to ensure high purity and yield. The compound is typically produced in powder form and stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
TP-5801 (trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
TP-5801 (trifluoroacetic acid) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TP-5801 (trifluoroacetic acid) involves the inhibition of tyrosine kinase non-receptor 1 (TNK1). TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that plays a role in tumor growth. TP-5801 binds to TNK1, preventing its activation and subsequent signaling pathways. This inhibition leads to the suppression of tumor cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
TP-5801: Another form of the compound without trifluoroacetic acid.
Other TNK1 inhibitors: Compounds that inhibit TNK1 but may have different chemical structures and properties.
Uniqueness
TP-5801 (trifluoroacetic acid) is unique due to its high potency and specificity for TNK1. Its ability to inhibit TNK1 at nanomolar concentrations makes it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C26H32BrF3N8O3 |
---|---|
Molecular Weight |
641.5 g/mol |
IUPAC Name |
5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H31BrN8O.C2HF3O2/c1-16-13-19(21(34-5)14-20(16)33-11-9-32(4)10-12-33)29-24-27-15-17(25)22(30-24)28-18-7-6-8-26-23(18)31(2)3;3-2(4,5)1(6)7/h6-8,13-15H,9-12H2,1-5H3,(H2,27,28,29,30);(H,6,7) |
InChI Key |
OMNWGLQEHKZJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C)OC)NC3=NC=C(C(=N3)NC4=C(N=CC=C4)N(C)C)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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